molecular formula C11H12FNO2 B13332916 Ethyl 7-fluoroindoline-2-carboxylate

Ethyl 7-fluoroindoline-2-carboxylate

Katalognummer: B13332916
Molekulargewicht: 209.22 g/mol
InChI-Schlüssel: LIWOGGVRGLFUKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 7-fluoroindoline-2-carboxylate is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities.

Vorbereitungsmethoden

The synthesis of Ethyl 7-fluoroindoline-2-carboxylate typically involves the Fischer indole synthesis, which is a well-established method for producing indole derivatives. This method involves the reaction of arylhydrazines with ketones under acidic conditions . For industrial production, microwave-assisted synthesis has been employed to enhance reaction rates and yields. This method involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation, using copper dipyridine dichloride as a catalyst .

Analyse Chemischer Reaktionen

Ethyl 7-fluoroindoline-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-fluoroindoline-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 7-fluoroindoline-2-carboxylate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to bind to specific receptors, thereby increasing its biological activity. The exact pathways involved depend on the specific application, but generally, the compound can inhibit the activity of certain enzymes or disrupt cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-fluoroindoline-2-carboxylate can be compared with other fluorinated indole derivatives such as:

These compounds share similar structural features but differ in the position of the fluorine atom, which can significantly affect their reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications.

Eigenschaften

Molekularformel

C11H12FNO2

Molekulargewicht

209.22 g/mol

IUPAC-Name

ethyl 7-fluoro-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-5,9,13H,2,6H2,1H3

InChI-Schlüssel

LIWOGGVRGLFUKQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CC2=C(N1)C(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.